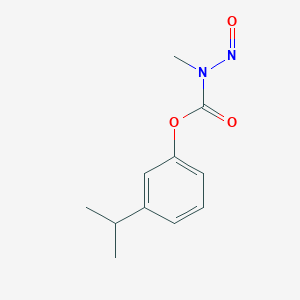
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is a chemical compound with the molecular formula C_11H_14N_2O_3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nitroso group attached to a carbamic acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of m-isopropylphenyl isocyanate with nitrosomethylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of m-isopropylphenyl isocyanate: This is achieved by reacting m-isopropylphenyl amine with phosgene.
Reaction with nitrosomethylurea: The m-isopropylphenyl isocyanate is then reacted with nitrosomethylurea in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted carbamic acid esters.
Applications De Recherche Scientifique
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylnitrosocarbamic acid phenyl ester
- Methylnitrosocarbamic acid p-isopropylphenyl ester
- Methylnitrosocarbamic acid o-isopropylphenyl ester
Uniqueness
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is unique due to the position of the isopropyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s properties and applications compared to its analogs.
Propriétés
Numéro CAS |
18952-79-9 |
|---|---|
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3 |
Clé InChI |
AJHKCJXLTDAPCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
Key on ui other cas no. |
18952-79-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















